(2-氯-6-(三氟甲基)吡啶-3-基)硼酸

描述

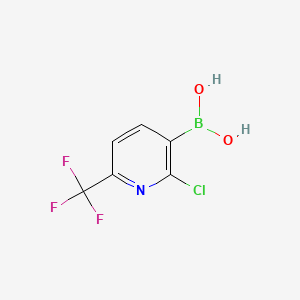

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a chemical compound with the CAS Number: 205240-63-7 and a molecular weight of 225.36 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20C .

Molecular Structure Analysis

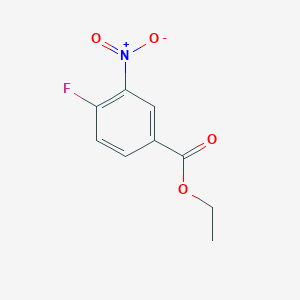

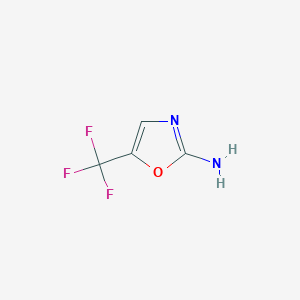

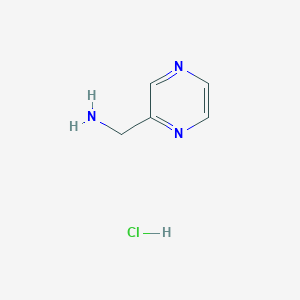

The linear formula of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is C6H4BClF3NO2 . The molecule contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a boronic acid group, and at the 6th position with a trifluoromethyl group .Physical And Chemical Properties Analysis

(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a solid substance with a molecular weight of 225.36 . It is stored in an inert atmosphere, preferably in a freezer under -20C .科学研究应用

(2-氯-6-(三氟甲基)吡啶-3-基)硼酸应用的全面分析

(2-氯-6-(三氟甲基)吡啶-3-基)硼酸,也称为2-氯-6-(三氟甲基)吡啶-3-硼酸,是一种用途广泛的化合物,在科学研究中有多种应用。以下是其在不同领域的独特应用的详细分析:

农用化学品行业

活性成分合成:该化合物是合成农用化学品活性成分的关键结构单元。其衍生物主要用于作物保护,有助于防止害虫。 三氟甲基吡啶 (TFMP) 衍生物,包括这种硼酸,已被纳入 20 多种新型农用化学品 .

制药行业

药物开发:在制药领域,TFMP 衍生物,包括 (2-氯-6-(三氟甲基)吡啶-3-基)硼酸,被用于药物开发。 已批准了几种含有 TFMP 部分的药物,许多候选药物正在进行临床试验 .

有机合成

合成构建块:作为重要的原料和中间体,该化合物被用于有机合成。 它由于其反应性和稳定性,在构建复杂分子方面特别有价值 .

材料科学

功能材料开发:氟原子独特的物理化学性质与吡啶部分相结合,使该化合物成为开发具有新颖特性的功能材料的极佳候选者 .

兽医

兽医产品:除了人类药物外,TFMP 衍生物也被用于兽医。 两种含有 TFMP 部分的兽医产品已获准上市,表明该化合物的多功能性和重要性 .

化学研究

合成中间体:这种硼酸被用作合成各种作物保护产品的化学中间体。 其高需求归因于其在生产几种关键农用化学品中的作用 .

药物化学

提高药物效力:该化合物中,连接到杂环脂肪族环中叔立体中心的 -CF3 基团可以提高药物效力。 这是通过降低环状氨基甲酸酯的 pKa 值实现的,这对酶抑制至关重要 .

催化

酯的原脱硼反应:在催化中,该化合物可参与频哪醇硼酸酯的原脱硼反应。 这个过程对烯烃的正式反马氏加氢甲基化很重要,这在合成化学中是一个有价值的转化 .

安全和危害

The safety information for (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

Trifluoromethylpyridines and their derivatives, which are structurally similar to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of these compounds, including (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, will be discovered in the future .

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers the organic group it is bound to (in this case, the 2-Chloro-6-(trifluoromethyl)pyridin-3-yl group) to a metal catalyst, typically palladium .

Biochemical Pathways

The biochemical pathways affected by (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid are those involved in the formation of carbon-carbon bonds. The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for creating these bonds . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s important to note that the compound should be stored in an inert atmosphere and under -20°c to maintain its stability .

Result of Action

The molecular and cellular effects of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid’s action are largely dependent on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which the compound is used can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .

属性

IUPAC Name |

[2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBLIMAUCMIBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619049 | |

| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205240-63-7 | |

| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)